2-(2-((Tert-butoxycarbonyl)amino)thiazol-4-yl)-2-oxoacetic acid
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Overview
Description
2-(2-((Tert-butoxycarbonyl)amino)thiazol-4-yl)-2-oxoacetic acid is a complex organic compound characterized by its thiazole ring and tert-butoxycarbonyl (Boc) protecting group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(2-((Tert-butoxycarbonyl)amino)thiazol-4-yl)-2-oxoacetic acid typically involves multiple steps, starting with the formation of the thiazole ring. The Boc group is introduced to protect the amino group during the synthesis process. Common reagents used include di-tert-butyl dicarbonate (Boc2O) and a base such as sodium hydroxide or 4-dimethylaminopyridine (DMAP).
Industrial Production Methods: On an industrial scale, the synthesis process is optimized for efficiency and yield. Large-scale reactions are conducted under controlled conditions to ensure the purity and consistency of the final product. The use of automated synthesis equipment and continuous flow reactors can enhance production rates and reduce costs.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reduction reactions can be carried out using lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophilic substitution reactions can be performed using alkyl halides in the presence of a base.
Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of the original compound.
Scientific Research Applications
Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its thiazole ring and Boc protecting group make it a versatile intermediate in organic synthesis.
Biology: In biological research, 2-(2-((Tert-butoxycarbonyl)amino)thiazol-4-yl)-2-oxoacetic acid is used to study enzyme mechanisms and protein interactions. Its ability to mimic natural substrates makes it valuable in biochemical assays.
Medicine: This compound has potential applications in drug discovery and development. Its structural features can be exploited to design new therapeutic agents targeting various diseases.
Industry: In the chemical industry, this compound is used in the production of agrochemicals, pharmaceuticals, and other specialty chemicals. Its stability and reactivity make it suitable for large-scale manufacturing processes.
Mechanism of Action
The mechanism by which 2-(2-((Tert-butoxycarbonyl)amino)thiazol-4-yl)-2-oxoacetic acid exerts its effects depends on its specific application. In biochemical assays, it may act as an inhibitor or substrate for enzymes, interacting with active sites and modulating enzyme activity. The Boc group plays a crucial role in protecting the amino group during these interactions, ensuring the compound's stability and specificity.
Comparison with Similar Compounds
2-(2-((Methoxycarbonyl)amino)thiazol-4-yl)-2-oxoacetic acid
2-(2-((Ethoxycarbonyl)amino)thiazol-4-yl)-2-oxoacetic acid
2-(2-((Propoxycarbonyl)amino)thiazol-4-yl)-2-oxoacetic acid
Uniqueness: 2-(2-((Tert-butoxycarbonyl)amino)thiazol-4-yl)-2-oxoacetic acid stands out due to the steric bulk of the tert-butyl group, which provides enhanced stability and selectivity compared to its analogs with smaller alkyl groups. This makes it particularly useful in synthetic applications where protecting groups are essential.
Properties
IUPAC Name |
2-[2-[(2-methylpropan-2-yl)oxycarbonylamino]-1,3-thiazol-4-yl]-2-oxoacetic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2O5S/c1-10(2,3)17-9(16)12-8-11-5(4-18-8)6(13)7(14)15/h4H,1-3H3,(H,14,15)(H,11,12,16) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LDTMNHIZDFDFFY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=NC(=CS1)C(=O)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N2O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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